1-(METHYLSULFONYL)-N~4~-[4-(MORPHOLINOSULFONYL)PHENYL]-4-PIPERIDINECARBOXAMIDE
Overview
Description
1-(Methylsulfonyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine ring, and sulfonyl groups. Its molecular formula is C17H26N2O5S2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(METHYLSULFONYL)-N~4~-[4-(MORPHOLINOSULFONYL)PHENYL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Final Coupling: The final step involves coupling the piperidine and morpholine derivatives under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding sulfides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
1-(Methylsulfonyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(METHYLSULFONYL)-N~4~-[4-(MORPHOLINOSULFONYL)PHENYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(4-Morpholinylsulfonyl)phenyl)ethanone: Shares the morpholine and sulfonyl groups but differs in the core structure.
4-(Methylsulfonyl)morpholine: Contains the morpholine and sulfonyl groups but lacks the piperidine ring.
Uniqueness: 1-(Methylsulfonyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide is unique due to its combination of a piperidine ring, morpholine ring, and multiple sulfonyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
1-methylsulfonyl-N-(4-morpholin-4-ylsulfonylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S2/c1-27(22,23)19-8-6-14(7-9-19)17(21)18-15-2-4-16(5-3-15)28(24,25)20-10-12-26-13-11-20/h2-5,14H,6-13H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZNJCDJIODGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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